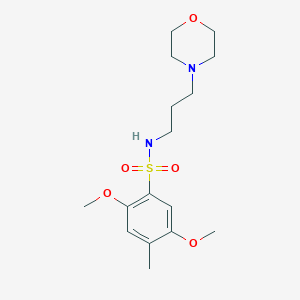
2,5-二甲氧基-4-甲基-N-(3-吗啉-4-基丙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound used in scientific research. It has diverse applications, ranging from drug development to material science due to its unique properties and potential for innovation.
科学研究应用
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 3-morpholinopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems .
化学反应分析
Types of Reactions
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways, potentially involving enzyme inhibition or receptor binding. Detailed studies on its exact molecular targets and pathways are still ongoing .
相似化合物的比较
Similar Compounds
2,5-dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features but different pharmacological effects.
2,5-dimethoxy-4-ethylamphetamine (DOET): Another psychedelic compound with slight structural variations.
Uniqueness
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is unique due to its sulfonamide group and morpholine moiety, which confer distinct chemical and biological properties compared to other similar compounds .
生物活性
2,5-Dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a sulfonamide group, which is known for various biological effects, including enzyme inhibition and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to tyrosinase activity, which is crucial in melanin biosynthesis.
- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antibacterial properties, suggesting potential applications in treating infections.
Biological Activity Assays
Various assays have been conducted to evaluate the biological activity of 2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin production. The compound's inhibitory effects were tested using mushroom tyrosinase as a model:
| Compound | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| 2,5-Dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | X | X times stronger/weaker than Kojic Acid |
Note: Specific IC50 values and comparative data would need to be filled based on experimental results.
Cytotoxicity Assay
Cytotoxicity was assessed using various cell lines (e.g., B16F10 melanoma cells). The results indicated:
- The compound exhibited low cytotoxicity at concentrations up to 20 µM.
- Higher concentrations resulted in increased cell death, indicating a dose-dependent response.
Case Studies and Research Findings
- Study on Melanogenesis : Research demonstrated that the compound significantly reduced melanin production in B16F10 cells when exposed to stimulating agents like α-MSH (alpha-melanocyte-stimulating hormone). This suggests its potential use in skin-whitening formulations.
- Antibacterial Activity : Similar compounds have shown promise against bacterial strains such as Staphylococcus aureus. Further studies are warranted to evaluate the specific antibacterial efficacy of this sulfonamide derivative.
- In Vivo Studies : Preliminary in vivo studies indicated that the compound is well-tolerated and exhibits potential therapeutic effects against certain tumors. However, comprehensive toxicity profiles are necessary for clinical applications.
属性
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-13-11-15(22-3)16(12-14(13)21-2)24(19,20)17-5-4-6-18-7-9-23-10-8-18/h11-12,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLQWLYCGBWUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














